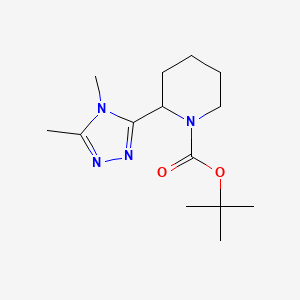
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine (N,3-DMPT) is a novel drug-like molecule that has recently been developed as a potential therapeutic agent for a variety of conditions. N,3-DMPT has been studied for its ability to interact with a range of biological targets, including enzymes, receptors, and transporters, and has been shown to possess a variety of pharmacological activities. N,3-DMPT is a promising drug candidate for a number of indications, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine is not yet fully understood. However, it is believed to interact with a range of biological targets, including enzymes, receptors, and transporters. N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the activity of the enzyme phospholipase A2 (PLA2). In addition, N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been shown to interact with a variety of receptors, including serotonin, dopamine, and opioid receptors.
Biochemical and Physiological Effects
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the activity of the enzyme phospholipase A2 (PLA2). In preclinical studies, N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been found to possess anti-tumor activity and to reduce inflammation in a variety of models. In addition, N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been found to possess neuroprotective properties, including the ability to protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine is a promising drug candidate for a number of indications, and has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. The advantages of using N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine in laboratory experiments include its ability to interact with a range of biological targets, its pharmacological activities, and its ability to modulate the activity of several enzymes. However, there are some limitations to using N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine in laboratory experiments, including the lack of information regarding its mechanism of action and the potential for toxicity in certain models.
Direcciones Futuras
The potential therapeutic applications of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine are still being explored and there are a number of future directions that can be taken. These include further research into the mechanism of action of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine, the development of novel formulations and delivery systems, and the identification of new therapeutic targets. In addition, further studies are needed to evaluate the safety and efficacy of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine in clinical trials. Finally, future research should focus on the development of new analogues of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine with improved pharmacological properties.
Métodos De Síntesis
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine can be synthesized using a variety of methods. The most common method involves the reaction of 3-methanesulfonylazetidin-1-yl-N,3-dimethyl-N-(1-phenylthiocarbonyl)-1,2,4-thiadiazol-5-amine (MST) with an appropriate base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide at room temperature. The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In particular, preclinical studies have demonstrated that N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the activity of the enzyme phospholipase A2 (PLA2).
Propiedades
IUPAC Name |
N-(1-benzylsulfonylazetidin-3-yl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-11-15-14(21-16-11)17(2)13-8-18(9-13)22(19,20)10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAPIUJGJGWANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N(C)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine](/img/structure/B6457816.png)


![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine](/img/structure/B6457844.png)
![4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B6457851.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457853.png)
![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457856.png)
![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457857.png)
![methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate](/img/structure/B6457864.png)

![N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6457877.png)
![2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride](/img/structure/B6457886.png)
![2-methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6457903.png)
![N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6457904.png)